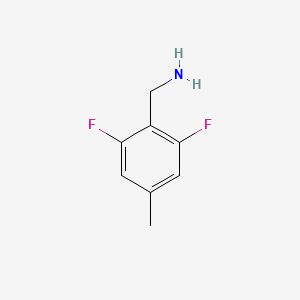

(2,6-Difluoro-4-methylphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

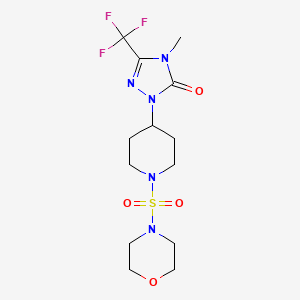

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “(2,3-Difluoro-4-methylphenyl)methanamine”, the InChI code is1S/C8H9F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,4,11H2,1H3 . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, and storage temperature. For a similar compound, “(2,3-Difluoro-4-methylphenyl)methanamine”, the molecular weight is 157.16, the boiling point is 42°C at 1 mmHg, and it should be stored at 4°C .Scientific Research Applications

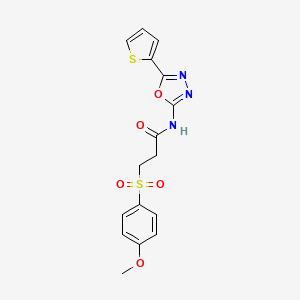

Efficient Synthesis Methodologies

The synthesis of complex organic compounds often involves key intermediates that may share structural similarities with (2,6-Difluoro-4-methylphenyl)methanamine. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through polyphosphoric acid condensation route exemplifies efficient synthesis methodologies that might be applicable or adaptable for related compounds (Shimoga, Shin, & Kim, 2018).

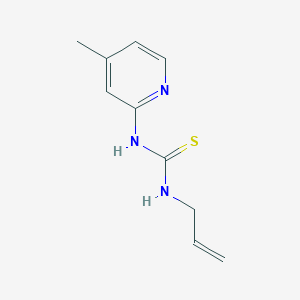

Catalytic Applications and Organic Transformations

Compounds similar to this compound have been explored as ligands in catalytic complexes for organic transformations. For example, the development of N-heterocyclic ruthenium(II) complexes for efficient transfer hydrogenation reactions showcases the potential of such compounds in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Photocytotoxicity and Cellular Uptake in Cancer Research

The study of iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity provides insights into the applications of complex compounds in targeted cancer therapy. Such research highlights the potential therapeutic applications of structurally complex compounds in medical research (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Material Science and Polymer Research

The synthesis and characterization of materials, such as highly optical transparent and low dielectric constant fluorinated polyimides, demonstrate the intersection of organic chemistry and material science. This area of research can include the synthesis and application of compounds with functionalities similar to this compound for advanced material properties (Tao, Yang, Liu, Fan, & Yang, 2009).

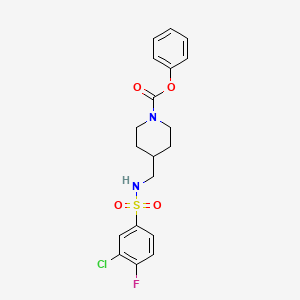

Safety and Hazards

The safety and hazards of a compound refer to the precautions that need to be taken while handling it. For a similar compound, “(2,3-Difluoro-4-methylphenyl)methanamine”, the safety information includes that it is corrosive and dangerous. The hazard statements include H302, H312, H314, H332, and the precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 .

Properties

IUPAC Name |

(2,6-difluoro-4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDZCDZDKZOAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)

![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)